molecular formula C8H12N2O3S B2582582 N-[(2-methoxyphenyl)methyl]aminosulfonamide CAS No. 1098609-11-0

N-[(2-methoxyphenyl)methyl]aminosulfonamide

Cat. No. B2582582
CAS RN: 1098609-11-0
M. Wt: 216.26
InChI Key: DIICRIHBNVIDOR-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]aminosulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that has been shown to have a variety of physiological and biochemical effects.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]aminosulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain perception. It has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as mentioned earlier. It has also been shown to have analgesic properties, which may be due to its inhibition of the TRPV1 channel. Additionally, it has been shown to have antitumor properties, although the mechanism of action for this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-methoxyphenyl)methyl]aminosulfonamide in lab experiments is its specificity for certain ion channels and enzymes. This allows researchers to study the function of these channels and enzymes in a more targeted way. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are many potential future directions for research involving N-[(2-methoxyphenyl)methyl]aminosulfonamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis. Another area of interest is its potential use in the treatment of pain, due to its inhibition of the TRPV1 channel. Additionally, further research is needed to fully understand the mechanism of action of this compound and its antitumor properties.

Synthesis Methods

The synthesis of N-[(2-methoxyphenyl)methyl]aminosulfonamide involves the reaction of 2-methoxybenzylamine with chlorosulfonic acid. The product is then treated with sodium hydroxide to obtain the final product. The yield of the synthesis process is typically around 60-70%.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]aminosulfonamide has been used in a variety of scientific research applications. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis. It has also been used as a tool in the study of ion channels and their role in cellular signaling.

properties

IUPAC Name

1-methoxy-2-[(sulfamoylamino)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-13-8-5-3-2-4-7(8)6-10-14(9,11)12/h2-5,10H,6H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIICRIHBNVIDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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